Home > Products > Inhibitors/Agonists P396 > Gabexate mesylate
Gabexate mesylate - 56974-61-9

Gabexate mesylate

Catalog Number: EVT-268954
CAS Number: 56974-61-9
Molecular Formula: C17H27N3O7S
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gabexate mesylate (GM) is a synthetic protease inhibitor. [] It acts as a nonantigenic serine protease inhibitor, targeting both plasmatic and pancreatic serine proteases. [] GM is primarily recognized for its inhibitory action on various enzymes, including trypsin, thrombin, plasmin, kallikrein, and components of the complement system. [] This broad inhibitory profile makes it a valuable tool in scientific research to investigate the roles of these proteases in various biological processes and disease models.

L-Arginine

Compound Description: L-Arginine is a semi-essential amino acid that serves as the substrate for nitric oxide synthases (NOS), the enzymes responsible for producing nitric oxide (NO) [].

Relevance: Gabexate mesylate shares structural similarities with L-arginine, leading to its competitive inhibition of both constitutive NOS (cNOS) and inducible NOS (iNOS), with Ki values in the micromolar range []. This suggests potential cross-reactivity and necessitates careful administration of gabexate mesylate to avoid unintended inhibition of NO production.

4-Fluoro-7-nitro-[2,1,3]-benzoxadiazole (NBD-F)

Compound Description: NBD-F is a derivatizing agent that reacts with primary and secondary amines to form fluorescent products. In the context of gabexate mesylate analysis, NBD-F reacts with both gabexate mesylate metabolite and octreotide, enabling their simultaneous detection using HPLC with fluorescence detection [].

Relevance: While not structurally related to gabexate mesylate, NBD-F plays a crucial role in a sensitive and selective method for quantifying gabexate mesylate metabolite in biological samples like pancreatic juice []. The derivatization process enhances detection sensitivity and allows for concurrent analysis with other drugs like octreotide, which are often co-administered with gabexate mesylate [].

Octreotide

Compound Description: Octreotide is a synthetic analog of somatostatin, a hormone that inhibits various endocrine and exocrine secretions, including those involved in pancreatic function []. It is often used in conjunction with gabexate mesylate for managing acute pancreatitis.

Relevance: Although not structurally related to gabexate mesylate, octreotide is often co-administered with it, particularly in the treatment of acute pancreatitis [, ]. The development of an analytical method for the simultaneous determination of octreotide and gabexate mesylate metabolite using NBD-F derivatization and HPLC highlights their clinical relevance when used together [].

Ulinastatin

Compound Description: Ulinastatin is a urinary trypsin inhibitor with anti-inflammatory properties. It is used clinically to treat pancreatitis and systemic inflammatory response syndrome []. Like gabexate mesylate, it appears to increase intracellular chemiluminescence in neutrophils while suppressing the extracellular release of free radicals [, ].

Ethylparaben

Compound Description: Ethylparaben is an antimicrobial preservative commonly used in pharmaceutical formulations, including injectable medications like gabexate mesylate [].

Relevance: Ethylparaben is not structurally related to gabexate mesylate but is a relevant compound due to its presence as an excipient in gabexate mesylate for injection []. Monitoring ethylparaben levels in gabexate mesylate formulations is essential to ensure product quality and safety.

Synthesis Analysis

Gabexate mesylate is synthesized through a multi-step process involving the reaction of various chemical precursors. The synthesis typically begins with ethyl 4-[(6-carbamimidamidohexanoyl)oxy]benzoate, which is reacted with methanesulfonic acid to form the mesylate salt. The process can be optimized by controlling temperature and pH levels during the reaction to ensure high yield and purity of the final product.

A notable method for preparing gabexate mesylate involves:

  1. Mixing sugar alcohols with activated carbon to remove impurities.
  2. Adjusting the pH of the mixture before adding gabexate mesylate.
  3. Performing lyophilization under controlled temperature and pressure conditions to obtain a stable injectable form .
Molecular Structure Analysis

The molecular structure of gabexate mesylate features several functional groups that contribute to its biological activity. The compound includes a benzoate moiety, which is essential for its interaction with serine proteases, and a guanidine group that enhances its binding affinity to target enzymes.

Key structural characteristics include:

  • IUPAC Name: Ethyl 4-[(6-carbamimidamidohexanoyl)oxy]benzoate; methanesulfonic acid
  • SMILES Representation: CS(O)(=O)=O.CCOC(=O)C1=CC=C(OC(=O)CCCCCNC(N)=N)C=C1
  • InChI Key: DNTNDFLIKUKKOC-UHFFFAOYSA-N

The presence of multiple hydrogen bond donors and acceptors in its structure contributes to its solubility and bioavailability, although it exhibits limited water solubility at approximately 0.109 mg/mL .

Chemical Reactions Analysis

Gabexate mesylate participates in several key chemical reactions, primarily involving inhibition of serine proteases such as thrombin, plasmin, and trypsin. Its mechanism of action includes:

  • Binding to the active site of serine proteases, thereby preventing substrate access.
  • Modulating inflammatory pathways by inhibiting cytokine production.

The compound's stability under physiological conditions allows it to be administered intravenously, where it exerts its effects effectively .

Mechanism of Action

Gabexate mesylate functions primarily as an inhibitor of serine proteases, which play crucial roles in coagulation and inflammation. The mechanism involves:

  • Inhibition of tumor necrosis factor-alpha production in monocytes stimulated by lipopolysaccharides.
  • Suppression of nuclear factor-kappaB and activator protein-1 pathways, which are critical for inflammatory responses.

Studies have demonstrated that gabexate mesylate effectively reduces tissue injury in models of sepsis by modulating these inflammatory pathways .

Physical and Chemical Properties Analysis

Gabexate mesylate possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 417.48 g/mol
  • Chemical Formula: C17H27N3O7SC_{17}H_{27}N_{3}O_{7}S
  • Water Solubility: 0.109 mg/mL
  • LogP (octanol-water partition coefficient): 1.83, indicating moderate lipophilicity.
  • pKa: The strongest basic site has a pKa of approximately 12.13, suggesting it is predominantly ionized at physiological pH.

These properties influence its pharmacokinetics and therapeutic efficacy .

Applications

Gabexate mesylate has been investigated for various clinical applications:

Despite its potential benefits, further studies are necessary to establish consistent clinical efficacy across different conditions .

Chemical Characterization and Biochemical Properties

Molecular Structure and Synthesis Pathways

Gabexate mesylate (C₁₇H₂₇N₃O₇S; molecular weight 417.48 Da) is the methanesulfonate salt of gabexate, a synthetic protease inhibitor. The parent compound features an ethyl p-hydroxybenzoate moiety linked via an ester bond to 6-guanidinohexanoic acid. This structure contains two hydrolytically labile ester bonds critical to its biochemical activity and stability profile [4] [7]. The mesylate salt formation enhances aqueous solubility and crystallinity, properties essential for pharmaceutical applications [3].

Synthesis Pathways:Industrial synthesis employs a freeze-drying (lyophilization) approach to ensure structural integrity. The patented method involves:

  • Dissolving gabexate free base in organic solvents (ethanol, acetonitrile, or ethyl acetate)
  • Adding methanesulfonic acid under controlled stirring
  • Freezing the mixture at -40°C
  • Primary drying at -10°C/1.5 mmHg
  • Secondary drying at 25°C/0.1 mmHg [3]

This process yields a crystalline solid with superior stability compared to conventional spray-dried preparations. The lyophilization avoids high-temperature exposure, preventing ester bond degradation during manufacturing [3]. Key structural vulnerabilities include:

  • Ester bonds susceptible to nucleophilic attack
  • Guanidino group prone to oxidation
  • Mesylate anion hygroscopicity [1] [4]

Table 1: Atomic Composition of Gabexate Mesylate

ElementAtomsFunctional Role
Carbon17Aromatic core/aliphatic chain
Hydrogen27Saturation
Nitrogen3Guanidino group
Oxygen7Ester/carboxyl groups
Sulfur1Mesylate counterion

Physicochemical Properties and Stability Analysis

The compound presents as a white to off-white crystalline powder with a melting point range of 89–93°C [7]. Stability studies reveal significant sensitivity to moisture and excipient interactions. Accelerated stability testing demonstrates:

  • Hydrolysis of ester bonds at elevated humidity (>60% RH)
  • Degradation via de-ethylation and guanidino oxidation
  • Impurity formation exceeding pharmacopeial limits under stress conditions [1]

A critical study comparing branded and generic formulations found mannitol-containing products exhibited 3.5-fold higher hydrolysate impurities after 6 months at 40°C/75% RH versus mannitol-free formulations. X-ray diffractometry confirmed crystalline structure alterations in mannitol-containing products, facilitating water molecule penetration and ester hydrolysis [1]. Thermal analysis (DSC/TGA) shows:

  • Endothermic peak at 90°C corresponding to melting
  • Exothermic decomposition onset at 195°C
  • 80% mass loss by 300°C indicating complete decomposition [1]

Table 2: Stability Profile Under Stress Conditions

ConditionDurationMajor DegradantsImpurity Increase
40°C/75% RH6 monthsEthyl p-hydroxybenzoate4.8–17.2% (mannitol formulations)
60°C (dry)2 weeks6-Guanidinohexanoic acid12.3%
Aqueous solution (pH 7.4)24 hoursHydrolyzed gabexate>95%

Solubility and Formulation Challenges

Gabexate mesylate exhibits differential solubility across pharmaceutical solvents:

  • Water: 12 mg/mL (28.7 mM) at 25°C
  • Dimethyl sulfoxide: 83 mg/mL (198.8 mM)
  • Ethanol: 83 mg/mL [2] [4]

The aqueous solubility profile presents formulation challenges due to:

  • Hydrolysis susceptibility: Aqueous solutions degrade >95% within 24 hours at physiological pH [1]
  • Concentration limitations: Saturation below therapeutic requirements for infusion
  • Temperature-dependent precipitation: Gel formation above 30°C in concentrated solutions [4]

To overcome these limitations, advanced formulations have been developed:

  • Lyophilized powders: Mannitol-free systems using glycine or sodium chloride as stabilizers exhibit <0.5% hydrolyzate after 24 months at 2–8°C [1] [3]
  • Thermosensitive in-situ gels: Polymeric systems (20.6% poloxamer 407 + 5.79% poloxamer 188) maintain therapeutic trypsin inhibition for 72 hours post-injection through controlled release [4]
  • Non-aqueous suspensions: Propylene glycol-based vehicles reduce hydrolysis while maintaining injectability [7]

The exclusion of polyhydroxy excipients (e.g., mannitol, sucrose) is critical as they disrupt crystal lattice integrity, increasing hydrolytic degradation 4.3-fold compared to inert stabilizers [1].

Properties

CAS Number

56974-61-9

Product Name

Gabexate mesylate

IUPAC Name

ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid

Molecular Formula

C17H27N3O7S

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4)

InChI Key

DNTNDFLIKUKKOC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O

Synonyms

Foy
Gabexate
Gabexate Mesilate
Gabexate Mesylate
Gabexate Methanesulfonate
Gabexate Monomethanesulfonate
Gabexate Monomethanesulfonate, 14C Labeled Cpd
Gabexate Monomethanesulfonate, 14C-Labeled Cpd
Mesilate, Gabexate
Mesylate, Gabexate
Methanesulfonate, Gabexate
Monomethanesulfonate, Gabexate

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.